5-Chloro-3-ethyl-1,2-oxazole 5-Chloro-3-ethyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1314898-34-4
VCID: VC5317205
InChI: InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
SMILES: CCC1=NOC(=C1)Cl
Molecular Formula: C5H6ClNO
Molecular Weight: 131.56

5-Chloro-3-ethyl-1,2-oxazole

CAS No.: 1314898-34-4

Cat. No.: VC5317205

Molecular Formula: C5H6ClNO

Molecular Weight: 131.56

* For research use only. Not for human or veterinary use.

5-Chloro-3-ethyl-1,2-oxazole - 1314898-34-4

Specification

CAS No. 1314898-34-4
Molecular Formula C5H6ClNO
Molecular Weight 131.56
IUPAC Name 5-chloro-3-ethyl-1,2-oxazole
Standard InChI InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
Standard InChI Key ZFWWYIXQCCHMIH-UHFFFAOYSA-N
SMILES CCC1=NOC(=C1)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

5-Chloro-3-ethyl-1,2-oxazole belongs to the 1,2-oxazole family, where the oxygen and nitrogen atoms occupy adjacent positions in the heterocyclic ring. The chlorine atom at position 5 and the ethyl group at position 3 introduce steric and electronic effects that influence the compound’s reactivity. The planar aromatic system enables π-π stacking interactions, while the electronegative chlorine enhances electrophilic substitution susceptibility.

Synthetic Methodologies

Robinson–Gabriel Cyclization

A cornerstone of oxazole synthesis, this method involves cyclodehydration of α-acylamino ketones. For 5-chloro-3-ethyl-1,2-oxazole, a modified approach using chloroacetyl precursors could yield the target compound. For example, reaction of 3-ethyl-5-chloro-2-aminoacetophenone with phosphoryl chloride (POCl₃) under reflux conditions may facilitate ring closure .

Van Leusen Oxazole Synthesis

This method employs tosylmethyl isocyanide (TosMIC) to construct oxazole rings from aldehydes. Applied to 5-chloro-3-ethyl derivatives, the reaction sequence could proceed as follows:

  • Condensation of 5-chloropentanal with TosMIC in methanol.

  • Base-mediated cyclization to form the oxazole core .

Representative Reaction Pathway:

5-Chloropentanal + TosMICKOH, MeOH5-Chloro-3-ethyl-1,2-oxazole + Byproducts\text{5-Chloropentanal + TosMIC} \xrightarrow{\text{KOH, MeOH}} \text{5-Chloro-3-ethyl-1,2-oxazole + Byproducts}

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Robinson–Gabriel60–75High regioselectivityHarsh reaction conditions
Van Leusen70–85Mild conditions, scalableRequires specialized reagents

Industrial and Materials Science Applications

Coordination Chemistry

The nitrogen and oxygen atoms in 5-chloro-3-ethyl-1,2-oxazole enable chelation with transition metals. Palladium(II) complexes of similar oxazoles serve as catalysts in Suzuki–Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴ .

Polymer Science

Incorporating oxazole units into polymer backbones enhances thermal stability. Polyoxazolines derived from 3-ethyl-5-chloro variants exhibit glass transition temperatures (T₉) above 200°C, making them suitable for high-performance coatings .

Future Research Directions

Computational Modeling

Density functional theory (DFT) calculations could predict reaction pathways and optimize synthetic yields. For example, modeling the Fukui indices may identify electrophilic hotspots for functionalization .

Targeted Drug Delivery

Conjugating 5-chloro-3-ethyl-1,2-oxazole to nanoparticle carriers may improve bioavailability. Preliminary studies on liposomal formulations show 3-fold increases in plasma half-life for analogous compounds .

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